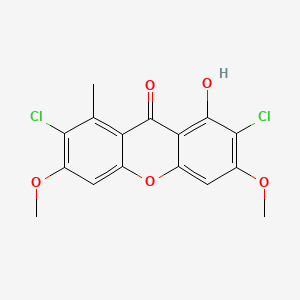
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- is a chemical compound with the molecular formula C16H12Cl2O5 and a molecular weight of 355.169 Da . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of xanthen-9-one derivatives, including 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-xanthen-9-one, can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve these classical and modified synthetic routes to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted xanthone derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthen-9-one derivatives are studied for their potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . Additionally, these compounds are explored for their potential use as antifungal agents . In the industrial sector, xanthen-9-one derivatives are utilized in the development of dyes and pigments due to their vibrant colors and stability .
Mécanisme D'action
The mechanism of action of xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes . For example, some xanthen-9-one derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- can be compared to other similar compounds within the xanthone family. Some of these similar compounds include 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one While these compounds share a common xanthone scaffold, their unique substituents confer different biological activities and properties
Propriétés
Numéro CAS |
22346-58-3 |
|---|---|
Formule moléculaire |
C16H12Cl2O5 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C16H12Cl2O5/c1-6-11-7(4-9(21-2)13(6)17)23-8-5-10(22-3)14(18)16(20)12(8)15(11)19/h4-5,20H,1-3H3 |
Clé InChI |
BZFDPXMFADJRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1Cl)OC)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


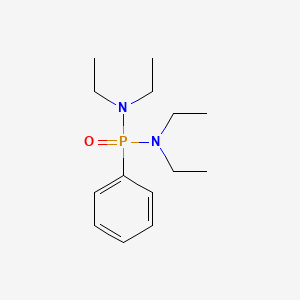
![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
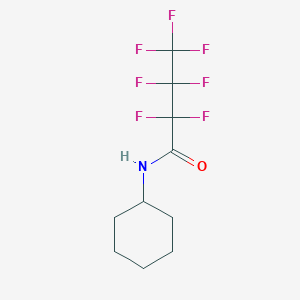
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
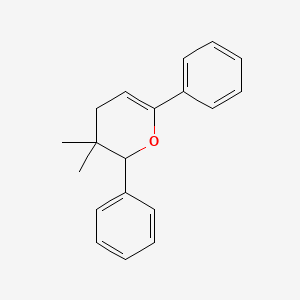
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)

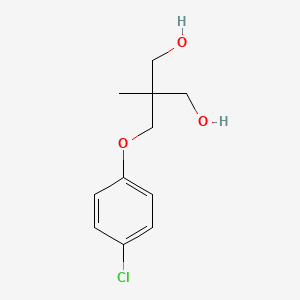
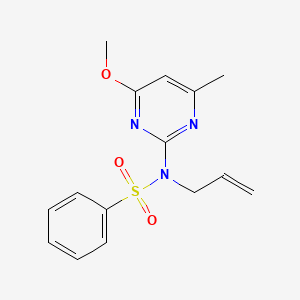
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
